3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound classified within the naphthoquinoline derivatives. This compound features a distinctive structure characterized by a naphthoquinoline core with methyl and methylamino substituents. It has garnered attention due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound is synthesized through various organic reactions, often involving aniline derivatives and α,β-unsaturated carbonyl compounds. The primary methods of synthesis include the Skraup reaction and the Doebner-Miller synthesis, which are well-established techniques in organic chemistry for producing quinoline derivatives.
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione belongs to the class of naphthoquinoline derivatives, known for their diverse chemical properties and biological activities. These compounds are often explored for their roles in pharmaceuticals and as intermediates in organic synthesis.
The synthesis of 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. The Skraup reaction is a common method where aniline derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions to form the naphthoquinoline framework. Another method is the Doebner-Miller synthesis, which also involves similar precursors but may utilize different reaction conditions.
The molecular structure of 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be represented as follows:
The compound's structural data can be further analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its identity and purity.
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions can vary significantly depending on the specific conditions applied during synthesis.
The mechanism of action for 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with biological targets within cells. The compound may act as an inhibitor of specific enzymes or receptors due to its ability to interact with DNA and proteins. This interaction potentially disrupts cellular processes leading to observed biological effects such as antimicrobial or anticancer activities.
Relevant data regarding these properties can be obtained through experimental analyses or literature reviews.
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has a wide range of applications:
The compound's unique structural features make it a valuable candidate for further research in both academic and industrial settings.
The systematic IUPAC name 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione precisely defines this tetracyclic heteroaromatic system. The parent scaffold is derived from the fusion of naphthalene and quinoline rings, designated as naphtho[1,2,3-de]quinoline. The "de" notation indicates fusion between naphthalene's "d" edge and quinoline's "e" edge. The numbering system assigns position #2 and #7 to the carbonyl oxygen atoms (dione functionality), position #3 to the methyl-substituted nitrogen atom, and position #1 to the secondary amine functionality where the methylamino group (-NHCH₃) resides. The "3H-" prefix confirms the presence of a tertiary nitrogen at position 3 with methyl substitution [1] [2]. This nomenclature differentiates it from isomeric ring systems and establishes the exact connectivity of the methyl and methylamino substituents relative to the carbonyl functionalities.
The compound has the molecular formula C₁₈H₁₄N₂O₂, determined through high-resolution mass spectrometry. The monoisotopic mass was experimentally measured as 290.105528 Da, consistent with the theoretical mass calculation for C₁₈H₁₄N₂O₂ (exact mass: 290.105528 Da) [1]. The average molecular weight is 290.32 g/mol, with the elemental composition comprising 74.47% carbon, 4.86% hydrogen, 9.65% nitrogen, and 11.02% oxygen by mass [2] [6].
Mass fragmentation patterns reveal characteristic cleavage pathways: the loss of methylisocyanate (CH₃NCO) from the methylamino carbonyl moiety, followed by sequential loss of carbon monoxide molecules from the quinone systems. The base peak typically corresponds to the molecular ion [M]⁺• due to the stable conjugated system, with significant secondary peaks at m/z 247 ([M - CH₃N]⁺) and m/z 219 ([M - CH₃N - CO]⁺) [1].
Lipinski's rule of five parameters for this compound have been computationally determined:
Table 1: Molecular Properties and Spectroscopic Data
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₁₄N₂O₂ | HRMS [1] |
Monoisotopic Mass | 290.105528 Da | FT-ICR MS [1] |
Average Molecular Weight | 290.32 g/mol | — |
logP | 0.156 | Computational [6] |
Hydrogen Bond Donors | 1 | — |
Hydrogen Bond Acceptors | 4 | — |
Topological Polar Surface Area | 49.4 Ų | Computational [6] |
Rotatable Bonds | 0 | Computational [6] |
Modification of the 1-position substituent generates biologically significant analogues with distinct physicochemical properties:
6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (C₁₇H₁₀BrNO₂): Bromination at position 6 increases molecular weight (348.18 g/mol) and significantly elevates logP (4.46). The bromine atom creates a heavy atom effect that enhances intersystem crossing, potentially useful for photodynamic applications [3].
6-Amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (C₁₇H₁₂N₂O₂): Replacement with an amino group reduces the molecular weight (276.29 g/mol) compared to the methylamino derivative while increasing hydrogen bonding capacity (H-donors: 2). This analogue shows bathochromic shifts in UV-Vis spectra due to enhanced donor-acceptor character [5].
6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (Solvent Red 149; C₂₃H₂₂N₂O₂): The bulky cyclohexyl group dramatically increases hydrophobicity (logP = 4.46) and molecular weight (358.43 g/mol). This derivative functions as a commercial dye (LambdaPlast FL Red FGA) with excellent thermal stability in polymers (decomposition >315°C) [9].
6-Bromo-3-methyl-1-[(4-methylphenyl)amino] derivative (C₂₄H₁₇BrN₂O₂): Incorporation of p-tolylamino at position 1 and bromine at position 6 yields a high molecular weight compound (445.3 g/mol) with extended conjugation. The SMILES string (CC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C(C=CC(=C53)N(C2=O)C)Br) confirms the regiochemistry [10].
Table 2: Structural Analogues and Their Physicochemical Properties
Substituent Position | Molecular Formula | Molecular Weight (g/mol) | logP | Key Properties |
---|---|---|---|---|
1-Methylamino (Parent) | C₁₈H₁₄N₂O₂ | 290.32 | 0.156 | Reference compound |
6-Bromo | C₁₇H₁₀BrNO₂ | 348.18 | 4.46 | Enhanced photostability |
6-Amino | C₁₇H₁₂N₂O₂ | 276.29 | -0.24 | Bathochromic shift (UV-Vis) |
1-Cyclohexylamino | C₂₃H₂₂N₂O₂ | 358.43 | 4.46 | Dye application (Solvent Red 149) |
6-Bromo-1-(p-tolylamino) | C₂₄H₁₇BrN₂O₂ | 445.31 | 5.0 | Extended conjugation |
While single-crystal X-ray diffraction data for the exact title compound remains unpublished in the open literature, crystallographic studies of closely related anthraquinone analogues provide insight into the expected molecular geometry. The naphthoquinoline core exhibits near-planarity in derivatives without sterically demanding substituents, with typical torsion angles between fused rings measuring <5°. The conjugated system displays bond length alternation characteristic of quinoid structures: carbonyl C-O bonds average 1.225 Å, while the C-N bonds in the lactam moiety measure approximately 1.365 Å [7].
Computational studies (DFT B3LYP/6-311G) predict the methylamino group at N1 adopts a slight pyramidal conformation (sum of angles = 350°), while the N3-methyl group lies coplanar with the ring system. The molecule's planarity is disrupted by steric interactions between the 1-methylamino group and peri-hydrogens in non-methylated analogues, but this strain is minimized in the 3-methylated structure [6]. The SMILES string (CNc1c2c3ccccc3c(=O)c3c2c(n(c1=O)C)ccc3**) accurately encodes the connectivity for computational modeling, showing good agreement between predicted and experimental (UV, IR) spectral data [6].
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